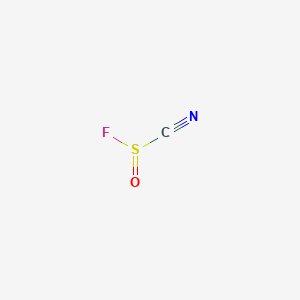
Sulfurocyanidous fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfurocyanidous fluoride is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of both sulfur and fluorine atoms, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfurocyanidous fluoride typically involves the reaction of sulfur-containing compounds with fluorinating agents. One common method is the reaction of sulfur tetrafluoride with sulfur-containing precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize sulfur tetrafluoride or other fluorinating agents in specialized reactors designed to handle the highly reactive nature of the compounds involved. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Sulfurocyanidous fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. Oxidation reactions typically yield sulfonyl fluoride derivatives, while reduction reactions produce sulfur-containing compounds with lower oxidation states. Substitution reactions result in the formation of various functionalized derivatives.
Scientific Research Applications
Sulfurocyanidous fluoride has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: this compound derivatives are explored for their potential as therapeutic agents, especially in the development of enzyme inhibitors.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which sulfurocyanidous fluoride exerts its effects involves the interaction of its sulfur and fluorine atoms with molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved often include the formation of stable sulfur-fluorine bonds that are resistant to hydrolysis.
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Fluoride: Similar in structure but lacks the cyanide group.
Sulfuryl Fluoride: Contains sulfur and fluorine but differs in its oxidation state and reactivity.
Fluorosulfonyl Compounds: Share the fluorosulfonyl group but have different substituents.
Uniqueness
Sulfurocyanidous fluoride is unique due to the presence of both sulfur and cyanide groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields make it a compound of significant interest.
Properties
CAS No. |
150563-21-6 |
|---|---|
Molecular Formula |
CFNOS |
Molecular Weight |
93.08 g/mol |
IUPAC Name |
azanylidynemethanesulfinyl fluoride |
InChI |
InChI=1S/CFNOS/c2-5(4)1-3 |
InChI Key |
RBVNABOHCXKJFJ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)S(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















